molecular formula C11H12BrN5O B1674120 Hymenidin CAS No. 107019-95-4

Hymenidin

Cat. No. B1674120
M. Wt: 310.15 g/mol
InChI Key: KHJREOQCERRAME-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hymenidin is a natural compound that has been found to have several biological activities . It is known to be an antagonist of serotonergic receptors and an inhibitor of voltage-gated potassium channels . It also has the ability to induce apoptosis in cancer cells .


Synthesis Analysis

The total synthesis of Hymenidin has been reported via the intermediacy of an imidazo [1,2-a]pyrimidine derivative . The chemistry described in the synthesis process eliminates the need for expensive guanidine reagents, multiply protected prefunctionalized 2-aminoimidazole synthons, or laborious olefinations .


Molecular Structure Analysis

The molecular formula of Hymenidin is C11H12BrN5O . It has a molecular weight of 310.15 .


Chemical Reactions Analysis

Hymenidin has been found to be involved in several chemical reactions. For instance, it has been used as a surrogate in the photochemical intermolecular [2 + 2] dimerization to synthesize the dimeric pyrrole-imidazole alkaloid sceptrin .


Physical And Chemical Properties Analysis

Hymenidin has a molecular weight of 310.15 and a molecular formula of C11H12BrN5O . The exact mass is 309.022522 Da .

Scientific Research Applications

Anticancer Properties

Hymenidin has demonstrated significant activity in cancer research. It was isolated from the Mexican sponge, Agelas sp., alongside agelastatin A. Hymenidin exhibited strong activity against a panel of human cancer cell lines as well as human umbilical vein endothelial cells, suggesting its potential as an antineoplastic agent (Pettit et al., 2005).

Synthesis and Structural Studies

The synthesis of hymenidin has been a topic of interest due to its biological activities. A study reported the synthesis of hymenidin through a general synthetic scheme, highlighting its importance in the context of marine 2-aminoimidazole metabolites (Daninos-Zeghal et al., 1997).

Antiprotozoal Potential

Hymenidin's role in combating protozoan parasites has been explored. In a study, hymenidin and other bromopyrrole alkaloids were screened in vitro against protozoan species responsible for diseases like malaria, leishmaniasis, and trypanosomiasis. This research indicated the potential of hymenidin as a lead compound against these diseases (Scala et al., 2010).

Apoptosis Induction in Cancer Cells

The ability of hymenidin to induce apoptosis in cancer cells has been investigated. A study showed that analogues of marine alkaloids, including hymenidin, induced apoptosis in human HepG2 and THP-1 cancer cell lines. This suggests hymenidin's potential application in anticancer therapies (Tomašič et al., 2015).

Synthesis for Further Functionalization

The total synthesis of hymenidin, alongside other related compounds, has been achieved. This synthesis enables further functionalizations and paves the way for exploring its diverse biological activities (Rasapalli et al., 2013).

Safety And Hazards

Currently, there is limited information available on the safety and hazards of Hymenidin. It is recommended to handle it with care and use it for research purposes only .

Future Directions

While there is a significant amount of research on Hymenidin, there is still much to learn about its potential applications and effects. Future research could focus on further exploring its biological activities and potential therapeutic uses .

properties

IUPAC Name

N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4-bromo-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN5O/c12-7-4-9(15-5-7)10(18)14-3-1-2-8-6-16-11(13)17-8/h1-2,4-6,15H,3H2,(H,14,18)(H3,13,16,17)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJREOQCERRAME-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1Br)C(=O)NCC=CC2=CN=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=C1Br)C(=O)NC/C=C/C2=CN=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hymenidin

CAS RN

107019-95-4
Record name Hymenidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107019954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYMENIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P6464ZQCD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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